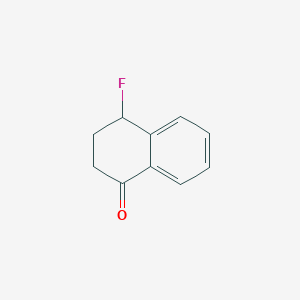
(R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is a chiral compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring The ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is notable for its unique structural features, which include an isopropyl group at the 7th position and a tetrahydroindazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and isopropylamine.
Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with isopropylamine under acidic conditions to form the indazole core.
Hydrogenation: The final step involves hydrogenation to saturate the benzene ring, yielding ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole.
Industrial Production Methods
Industrial production of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated compounds.
Applications De Recherche Scientifique
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole: The enantiomer of the ®-isomer, differing in its spatial configuration.
7-Isopropyl-1H-indazole: Lacks the tetrahydro modification, resulting in different chemical properties.
4,5,6,7-Tetrahydro-1H-indazole: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
(7R)-7-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-3-4-8-6-11-12-10(8)9/h6-7,9H,3-5H2,1-2H3,(H,11,12)/t9-/m1/s1 |
Clé InChI |
QNQNXVIDSKNVTF-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@H]1CCCC2=C1NN=C2 |
SMILES canonique |
CC(C)C1CCCC2=C1NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



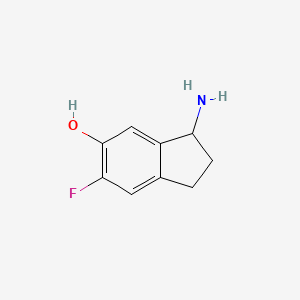
![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
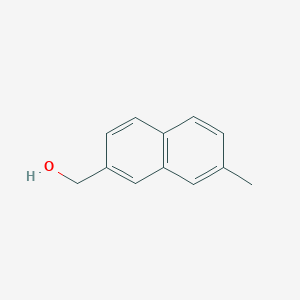
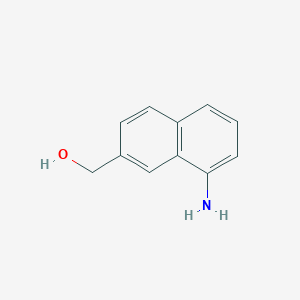

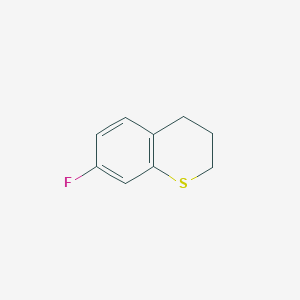
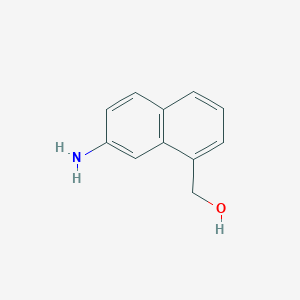
![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)


